1-(4-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE
Description
1-(4-Fluorophenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazoline core linked to a piperazine moiety via the 5-position. The structure includes two pharmacologically significant substituents: a 4-fluorophenyl group and a 4-methylbenzenesulfonyl group. The triazoloquinazoline scaffold is known for its versatility in drug discovery, particularly in kinase inhibition and anticancer applications . The piperazine ring enhances solubility and bioavailability, while the sulfonyl group may improve binding affinity through hydrogen bonding interactions .
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN6O2S/c1-18-6-12-21(13-7-18)36(34,35)26-25-28-24(22-4-2-3-5-23(22)33(25)30-29-26)32-16-14-31(15-17-32)20-10-8-19(27)9-11-20/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXMIIUULBWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on various research studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available piperazine derivatives and incorporating fluorophenyl and triazole moieties. The reaction pathways often involve the use of coupling agents and can be optimized for yield and purity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that quinazoline derivatives, including those with triazole substitutions, exhibit significant anticancer properties. For instance, compounds similar to our target have shown potent inhibition against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism : The anticancer activity is often linked to the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). For example, a related compound displayed an IC50 value of 0.35 µM against EGFR, suggesting strong inhibitory potential .
Antinociceptive Effects
Studies have demonstrated that piperazine derivatives can exhibit antinociceptive effects. In animal models, compounds similar to the one have been tested for their ability to reduce pain responses.
- Findings : In experiments using the tail-clip and hot-plate tests on mice, certain derivatives showed increased mechanical pain thresholds comparable to morphine . This suggests that the compound may interact with opioid receptors or other pain modulation pathways.
Anti-inflammatory Properties
In addition to anticancer and antinociceptive effects, there is evidence that quinazoline-based compounds can also exhibit anti-inflammatory activity. This is crucial for developing treatments for conditions characterized by excessive inflammation.
- Data : Inflammation models indicated that certain derivatives could significantly inhibit paw edema and pro-inflammatory cytokine production . The anti-inflammatory mechanism may involve modulation of NF-κB signaling pathways.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study A : A derivative with a similar structure was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 µM.
- Study B : Investigated the analgesic effects in rodent models where the compound demonstrated a dose-dependent decrease in pain response compared to control groups.
- Study C : Focused on the anti-inflammatory effects in carrageenan-induced paw edema models, showing a marked reduction in swelling and inflammatory markers.
Data Tables
The following table summarizes key findings related to the biological activity of compounds similar to 1-(4-fluorophenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The compound's sulfonamide group may enhance its antimicrobial efficacy. Research on related compounds has revealed significant antibacterial and antifungal activities against pathogenic microorganisms . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can lead to improved antimicrobial potency.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. The incorporation of the fluorophenyl group may enhance central nervous system activity, making it a candidate for further exploration as an anxiolytic or antidepressant agent .
Case Studies and Research Findings
- Anticancer Studies : A series of triazoloquinazoline derivatives were synthesized and evaluated against breast cancer cell lines. The results indicated that modifications at the piperazine position could significantly alter the anticancer activity .
- Antimicrobial Evaluation : In vitro studies demonstrated that compounds with similar sulfonamide moieties exhibited strong inhibition against Gram-positive bacteria. The efficacy was compared with standard antibiotics, showing potential as new antimicrobial agents .
- Neuropharmacology : Research focusing on piperazine derivatives revealed their potential as selective serotonin reuptake inhibitors (SSRIs), suggesting a pathway for developing new antidepressants based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted by comparing it to analogs with related cores or substituents.
Core Heterocycle Variations
Key Observations :
- The 4-methylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to the trifluoromethyl group in , which is electron-withdrawing .
Piperazine-Linked Derivatives
Key Observations :
- The 4-fluorophenyl group in the target compound may improve lipophilicity compared to the nitro group in , aiding blood-brain barrier penetration .
- The methanesulfonyl group in is structurally analogous to the 4-methylbenzenesulfonyl group in the target compound, both contributing to solubility and target binding .
Triazole and Sulfonyl Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
